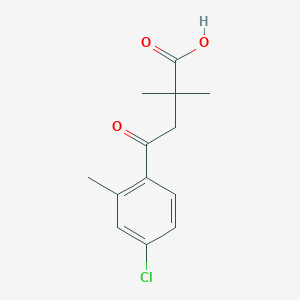![molecular formula C11H13NO4 B3024025 4-[(3-Carboxypropyl)amino]benzoic acid CAS No. 86364-50-3](/img/structure/B3024025.png)
4-[(3-Carboxypropyl)amino]benzoic acid
Overview
Description
“4-[(3-Carboxypropyl)amino]benzoic acid” is a chemical compound with the CAS Number: 86364-50-3 . It has a molecular weight of 223.23 . This compound is also known as 3-AT and is a small molecule that has gained interest in the scientific community due to its ability to inhibit the growth of yeast cells.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13NO4/c13-10(14)2-1-7-12-9-5-3-8(4-6-9)11(15)16/h3-6,12H,1-2,7H2,(H,13,14)(H,15,16) . This indicates the molecular structure of the compound.Scientific Research Applications
Stability and Degradation Studies
A study focused on the degradation processes of nitisinone, a related compound, highlights the importance of understanding the stability and degradation pathways of complex molecules, which can shed light on the potential environmental and biological impacts of related benzoic acid derivatives. This research employed LC-MS/MS to investigate the stability of nitisinone under various conditions, identifying major degradation products and their stability, which contributes to a better understanding of the risks and benefits of medical applications of such compounds (Barchańska et al., 2019).
Biological Activity of Carboxylic Acids
Research on the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, including benzoic acid and its derivatives, indicates the significance of these compounds in developing pharmaceuticals and understanding their biochemical interactions. This study emphasizes the relationship between the molecular structure of carboxylic acids and their biological activities, providing insights that could be applicable to the research and development of 4-[(3-Carboxypropyl)amino]benzoic acid derivatives (Godlewska-Żyłkiewicz et al., 2020).
Pharmacological and Toxicological Evaluation
Investigations into the pharmacological and toxicological profiles of various carboxylic acids, including benzoic acid, are crucial for assessing their potential as pharmaceutical agents or environmental hazards. For instance, the review of organotin(IV) complexes with carboxylic acids, including benzoic acid derivatives, highlights their antituberculosis activity, demonstrating the pharmaceutical applications of carboxylic acid derivatives and the importance of understanding their action mechanisms and toxicity profiles (Iqbal et al., 2015).
Mechanism of Action in Cellular Processes
The study on the mechanism of action of retinoids and their effects on cell differentiation and oncogene expression provides an example of how benzoic acid derivatives, such as this compound, could be researched in the context of their molecular and cellular impacts. Understanding how these compounds interact with cellular pathways can inform their potential therapeutic uses and safety profiles (Sporn et al., 1986).
Safety and Hazards
While specific safety and hazard information for “4-[(3-Carboxypropyl)amino]benzoic acid” was not found, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and store under an inert atmosphere .
properties
IUPAC Name |
4-(3-carboxypropylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(14)2-1-7-12-9-5-3-8(4-6-9)11(15)16/h3-6,12H,1-2,7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLWLUKAGLDSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![C-Methylcalix[4]resorcinarene](/img/structure/B3023962.png)
